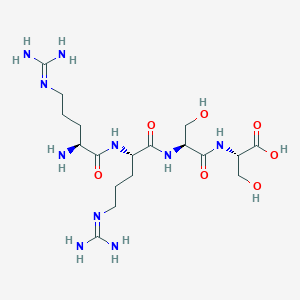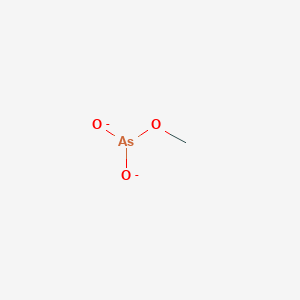
Methoxy(dioxido)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dioxido)arsane, also known by its chemical formula CH₃AsO₂, is an organoarsenic compound It is characterized by the presence of a methoxy group (CH₃O) attached to an arsenic atom, which is further bonded to two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dioxido)arsane can be synthesized through several methods. One common approach involves the reaction of methanol with arsenic trioxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dioxido)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine.
Scientific Research Applications
Methoxy(dioxido)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: this compound is used in the semiconductor industry for the production of advanced materials.
Mechanism of Action
The mechanism by which methoxy(dioxido)arsane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interfere with cellular signaling pathways, leading to changes in cell behavior. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methoxy(dioxido)arsane can be compared with other organoarsenic compounds such as:
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties and applications.
Arsenic trioxide (As₂O₃): A well-known arsenic compound with significant medical applications, particularly in cancer treatment.
Dimethylarsinic acid (CH₃)₂AsO₂H: Another organoarsenic compound with distinct chemical behavior and uses.
This compound is unique due to its specific structure and reactivity, which make it suitable for a range of applications not covered by other similar compounds.
Properties
CAS No. |
802033-21-2 |
|---|---|
Molecular Formula |
CH3AsO3-2 |
Molecular Weight |
137.954 g/mol |
IUPAC Name |
methoxy(dioxido)arsane |
InChI |
InChI=1S/CH3AsO3/c1-5-2(3)4/h1H3/q-2 |
InChI Key |
NCOIQXXSGMKPMP-UHFFFAOYSA-N |
Canonical SMILES |
CO[As]([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


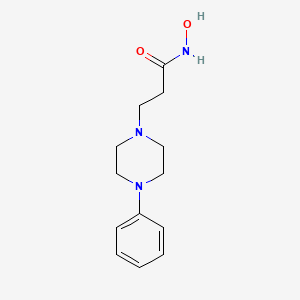
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene](/img/structure/B12526155.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)
![N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine](/img/structure/B12526181.png)
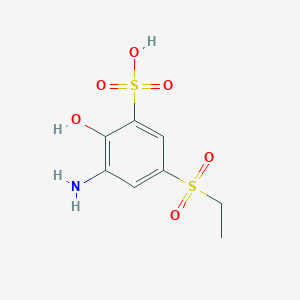
![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
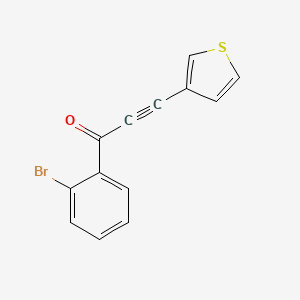
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)
![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
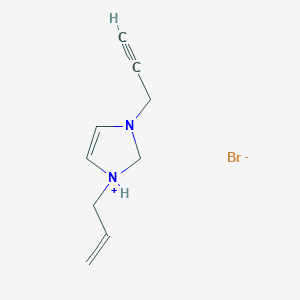
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
